molecular formula C12H22N2O2 B6170517 rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis CAS No. 2740405-60-9

rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis

Cat. No. B6170517
CAS RN: 2740405-60-9
M. Wt: 226.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis, commonly referred to as RBMC, is an organic compound belonging to the class of azabicyclic compounds. It has a wide range of applications in the field of chemistry and has been studied extensively in the past two decades. RBMC is a chiral compound, meaning that it has two non-superimposable mirror images that are not identical. This property makes it a valuable tool for the synthesis of drugs, as well as other compounds with a wide range of applications.

Mechanism of Action

The mechanism of action of RBMC is not fully understood. However, it is believed that the compound binds to a specific receptor in cells, resulting in the activation of certain biochemical pathways. This activation can lead to a variety of physiological and biochemical effects, such as the inhibition of certain enzymes or the stimulation of certain hormones.
Biochemical and Physiological Effects
RBMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to stimulate the release of certain hormones, such as glucagon and insulin. Furthermore, it has been shown to modulate the activity of certain proteins, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

RBMC has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and handle. Furthermore, it is a chiral compound, meaning that it can be used to study the effects of chirality on the synthesis of drugs and other compounds. However, RBMC also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it can react with other compounds, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of RBMC. One potential direction is the development of new synthetic methods for the synthesis of drugs and other compounds. Additionally, RBMC could be used to further study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Furthermore, RBMC could be used to study the structure of proteins, as well as the structure of DNA. Finally, RBMC could be used to develop new drugs and other compounds with a wide range of applications.

Synthesis Methods

RBMC can be synthesized through a variety of methods. The most common methods are the Wittig reaction, the Curtius rearrangement, and the Stork enamine reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, resulting in the formation of an alkene. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride, resulting in an amide. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an enamine, resulting in an alkene. All of these reactions are commonly used in the synthesis of RBMC.

Scientific Research Applications

RBMC has been used extensively in scientific research, particularly in the field of chiral synthesis. It has been used to synthesize a wide range of compounds, including drugs. It has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Furthermore, RBMC has been used to study the structure of proteins, as well as the structure of DNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate to form the carbamate. The protected amine is then deprotected to yield the final product.", "Starting Materials": [ "1R,5R-dimethylbicyclo[3.2.0]heptan-3-amine", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Protect the amine group of 1R,5R-dimethylbicyclo[3.2.0]heptan-3-amine with tert-butyloxycarbonyl (BOC) using triethylamine as a base in dichloromethane solvent.", "React the protected amine with tert-butyl chloroformate in the presence of triethylamine to form the carbamate.", "Deprotect the BOC group using methanol and sodium bicarbonate in water to yield rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate, cis." ] }

CAS RN

2740405-60-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.